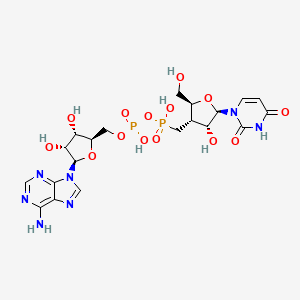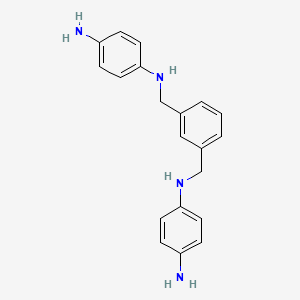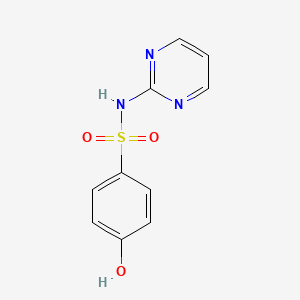
Terflavoxate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terflavoxate: is a flavone derivative with notable spasmolytic properties. It is primarily used for its muscle relaxant effects, particularly in the treatment of urinary bladder spasms. The compound exhibits a unique mechanism of action that involves antagonizing calcium ions, which contributes to its smooth muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terflavoxate is synthesized through a series of chemical reactions involving flavone derivatives. The synthesis typically involves the esterification of flavone with piperidine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Terflavoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized flavone derivatives, reduced flavone compounds, and substituted flavone derivatives .
Scientific Research Applications
Terflavoxate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium antagonism on smooth muscle relaxation.
Biology: Investigated for its potential effects on cellular calcium channels and their role in muscle contraction.
Medicine: Explored for its therapeutic potential in treating conditions like overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceuticals targeting smooth muscle relaxation
Mechanism of Action
The mechanism of action of terflavoxate involves its antagonistic effects on calcium ions. By inhibiting calcium influx into smooth muscle cells, this compound reduces muscle contraction and promotes relaxation. This action is particularly effective in the urinary bladder, where it helps alleviate spasms and improve bladder control .
Comparison with Similar Compounds
Similar Compounds:
Flavoxate: Another flavone derivative with similar muscle relaxant properties.
Teniloxazine: An antidepressant compound with some overlapping pharmacological effects.
Propantheline: A synthetic antispasmodic with actions similar to terflavoxate.
Uniqueness of this compound: this compound stands out due to its specific calcium antagonistic effects, which are primarily responsible for its smooth muscle relaxant properties. Unlike other compounds, this compound’s unique mechanism of action makes it particularly effective in treating urinary bladder spasms .
properties
CAS RN |
86433-40-1 |
|---|---|
Molecular Formula |
C26H29NO4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |
InChI Key |
VQTYZZPDAFGNCK-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |
Other CAS RN |
86433-40-1 |
synonyms |
Rec 15-2053 terflavoxate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-O-[2-[4-[(2R)-2,3-bis[(3,5-dinitrobenzoyl)oxy]propoxy]phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1194278.png)